(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt is a chemical compound classified as an amino acid derivative. It is characterized by the presence of an amino group, a benzyl ester group, and a tosylate salt. This compound is often utilized in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activity. The compound's CAS number is 117560-24-4, and its molecular formula is with a molecular weight of approximately 441.54 g/mol .
The synthesis of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt typically involves two main steps:
In industrial settings, the production may involve large-scale batch reactions with optimized conditions to enhance yield and purity. Automated reactors and continuous flow systems can be employed to improve efficiency and scalability .
The chemical reactivity of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt can be explored through various reactions:
These reactions are crucial for its applications in synthetic organic chemistry and drug development .
The mechanism of action for (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt primarily involves its interaction with biological targets due to its structural properties. As an amino acid derivative, it may influence protein synthesis or act as an intermediate in metabolic pathways. Specific studies are required to elucidate detailed mechanisms regarding how this compound interacts at the molecular level within biological systems.
The compound should be stored at temperatures around +4°C for optimal stability .
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt has several scientific applications:
This compound's versatility highlights its significance in both academic research and industrial applications .
The compound crystallizes as a white solid with a characteristic melting point range of 139–144°C and requires refrigeration for stable long-term storage . Its molecular architecture integrates three distinct subunits:
Table 1: Molecular Identity of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt
Property | Specification |
---|---|
Systematic Name | benzyl (2S)-2-amino-4-phenylbutanoate; 4-methylbenzenesulfonic acid |
CAS Registry Number | 117560-24-4 |
Molecular Formula | C₂₄H₂₇NO₅S (or alternatively C₁₇H₁₉NO₂·C₇H₈O₃S) |
Molecular Weight | 441.54 g/mol |
Stereochemical Descriptor | (2S) |
Appearance | White crystalline solid |
SMILES Notation | Cc1ccc(S(=O)(=O)O)cc1.NC@@HC(=O)OCc1ccccc1 |
InChI Key | ZUUJKCXULBLVQX-UHFFFAOYSA-N |
The SMILES notation explicitly defines the (S)-configuration at the chiral carbon ("[C@@H]"), while the InChIKey provides a unique digital identifier for chemical databases. The molecular formula is variably represented across sources as either a combined formula (C₂₄H₂₇NO₅S) or a component-separated notation (C₁₇H₁₉NO₂·C₇H₈O₃S), reflecting its salt nature [1] [2] .
The compound emerged in late 20th-century synthetic literature as pharmaceutical research prioritized enantioselective synthesis. Its earliest documented application appears in Hayashi et al.'s 1989 Journal of Medicinal Chemistry publication, where it served as a chiral precursor in developing the antihypertensive drug candidate Imidaprilat [1] [5]. This historical context positions the compound within the broader transition toward stereocontrolled drug synthesis that defined the 1980s–1990s. The strategic selection of the tosylate salt form addressed critical synthetic challenges:
Notably, the benzyl ester group was intentionally incorporated as a synthetic handle, designed for later catalytic hydrogenolysis during Imidaprilat’s multi-step synthesis [1] [5]. This design exemplifies the compound’s role as a strategic intermediate rather than an isolated entity of intrinsic reactivity.
The compound’s significance resides predominantly in its application as a chirally-defined synthon for angiotensin-converting enzyme (ACE) inhibitors. Its synthesis and commercialization are driven by three intersecting factors:
Imidaprilat Synthesis: As the key intermediate for Imidaprilat (a clinically deployed ACE inhibitor), the compound undergoes sequential transformations:
Table 2: Commercial Supply Profile of the Compound (2025)
Supplier | Catalog Number | Purity | Packaging | Pricing (USD) |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-209432 | Not specified | 500 mg | $300.00 |
TRC (CymitQuimica) | TR-A591420 | >90% | 500 mg | ~$202* (188.00 €) |
Biosynth Carbosynth | FA17687 | Not specified | 500 mg | $200.00 |
AK Scientific | 7575DG | Not specified | 250 mg | $201.00 |
Note: Currency conversion based on June 2025 exchange rates (1 EUR = 1.07 USD)
This intermediate exemplifies the economic and technical dynamics of specialty chiral chemicals: gram-scale pricing (e.g., $200–$300 per 500 mg) reflects the value-added from asymmetric synthesis and purification, while stringent storage (+4°C) preserves enantiopurity during distribution [2] . Unlike final active pharmaceutical ingredients (APIs), its regulatory oversight focuses on synthetic utility rather than pharmacological safety, positioning it firmly within the domain of process chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7